1-Butanethiol

Vue d'ensemble

Description

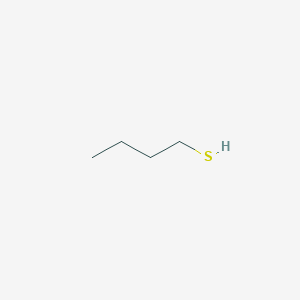

1-Butanethiol (C₄H₁₀S), also known as butyl mercaptan, is an aliphatic thiol with a molecular weight of 90.19 g/mol. Its structure consists of a four-carbon chain terminated by a sulfhydryl (-SH) group. This compound is notable for its strong odor and applications in organic synthesis, where it acts as a nucleophile in thiol-disulfide exchange reactions and carbon-sulfur bond formation . Industrially, it serves as a model analyte in gas sensors and a precursor in catalytic oxidation processes .

Méthodes De Préparation

Free Radical Addition of Hydrogen Sulfide to 1-Butene

The most widely employed industrial method for synthesizing 1-butanethiol involves the free radical-catalyzed addition of hydrogen sulfide (H₂S) to 1-butene. This reaction proceeds via a chain mechanism initiated by ultraviolet (UV) light or peroxides, enabling the formation of the desired thiol with high regioselectivity .

Reaction Mechanism

The process follows a three-step radical chain mechanism:

-

Initiation : UV light cleaves H₂S into hydrogen atoms (H- ) and hydrosulfide radicals (HS- ).

-

Propagation :

-

HS- abstracts a hydrogen atom from 1-butene, forming a butenyl radical (CH₂CH₂CH₂CH₂- ).

-

The butenyl radical reacts with H₂S, regenerating HS- and yielding this compound.

-

-

Termination : Radical recombination produces stable byproducts like disulfides or alkanes.

Industrial Optimization

Key parameters for scaling this reaction include:

A pilot-scale study demonstrated a 78% yield under these conditions, with major byproducts including di-1-butenyl sulfide (12%) and butane (7%) .

Nucleophilic Substitution of Alkyl Halides

While less common industrially, laboratory-scale synthesis often employs the reaction of hydrosulfide salts (e.g., NaSH) with 1-bromobutane. This SN2 mechanism proceeds in polar aprotic solvents, offering precise control over stoichiometry and purity .

Experimental Protocol

-

Reagent Preparation : Sodium hydrosulfide (NaSH) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

-

Alkylation : 1-Bromobutane is added dropwise at 60°C, with vigorous stirring to prevent localized overheating.

-

Workup : The mixture is quenched with ice water, and the product is extracted using diethyl ether.

Kinetic Analysis

The second-order rate constant (k) for this reaction is temperature-dependent:

Side reactions include:

-

Elimination : Formation of 1-butene via β-hydrogen abstraction.

-

Oxidation : Disulfide generation upon exposure to atmospheric oxygen.

Thiourea-Based Alkylation Followed by Hydrolysis

This two-step method circumvents the handling of gaseous H₂S and is favored for small-batch syntheses requiring high purity.

Step 1: Formation of S-Alkylisothiouronium Salt

1-Bromobutane reacts with thiourea in ethanol under reflux to form the intermediate salt:

Step 2: Alkaline Hydrolysis

The salt is hydrolyzed with aqueous NaOH to release this compound:

Analyse Des Réactions Chimiques

Acid-Base Reactions

1-Butanethiol acts as a weak acid (pKa ≈ 11.51 ), participating in proton transfer reactions. Gas-phase deprotonation studies reveal:

| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| C₄H₉S⁻ + H⁺ → C₄H₁₀S | 1480 ± 9.2 | 1454 ± 8.4 | G+TS/IMRE |

Nucleophilic Substitution

In liquid-phase aminolysis, this compound reacts with amines and sulfites:

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| C₄H₁₁N + C₆H₁₂OS → C₄H₁₀S + C₆H₁₃NO | -57.74 ± 0.63 | Liquid phase, 20°C |

Oxidation Reactions

This compound undergoes oxidation to form disulfides or sulfonic acids , depending on conditions :

Strong oxidizers (e.g., HNO₃) yield sulfonic acids, releasing significant heat .

Hydrolysis

Hydrolysis of sulfite esters produces this compound and acetic acid:

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| H₂O + C₆H₁₂OS → C₄H₁₀S + C₂H₄O₂ | -4.6 ± 0.3 | Liquid phase, 25°C |

Biochemical Reactions

In vivo, this compound is oxidized in the liver to sulfides and sulfates , mediated by cytochrome P450 enzymes . Quantitative metabolic flux data remain limited, but rodent studies confirm rapid hepatic clearance .

Applications De Recherche Scientifique

Organic Chemistry

1-Butanethiol serves as a vital reagent in organic synthesis. Its applications include:

- Formation of Thioethers and Disulfides : The compound can be used to create thioethers through nucleophilic substitution reactions, which are essential in synthesizing various organic compounds.

- Model Gaseous Analyte : It is employed as a model analyte in gas sensor research, facilitating the development of fast-responding membrane-free amperometric sensors .

Biological Research

In biological contexts, this compound plays a role in studying thiol effects on biological systems:

- Investigating Sulfhydryl Groups : Researchers utilize this compound to explore the role of sulfhydryl groups in proteins, which are crucial for maintaining protein structure and function.

- Toxicological Studies : Inhalation studies have shown that exposure to this compound can lead to central nervous system depression and other systemic effects in animal models .

Food Industry

This compound is recognized for its contributions to flavor chemistry:

- Flavoring Agent : It can act as a volatile flavor compound, contributing to the aroma profile of various food products. Studies indicate its formation as a by-product during the processing of certain food ingredients .

- Safety Evaluations : Regulatory bodies like JECFA have conducted safety assessments on its use in food flavoring, ensuring that intake levels remain below toxicological concern thresholds .

Solvent and Intermediate

In industrial settings, this compound is utilized as:

- Solvent : Its solvent properties make it suitable for various chemical processes.

- Intermediate : It serves as an intermediate in producing agricultural chemicals, including cotton defoliants.

Case Study 1: Inhalation Toxicity Assessment

A comprehensive study on the inhalation toxicity of this compound involved exposing Sprague Dawley rats to varying concentrations over an extended period. The findings indicated:

| Concentration (ml/m³) | Observed Effects | NOAEC (ml/m³) | LOAEL (ml/m³) |

|---|---|---|---|

| 0 | Control group | - | - |

| 9 | No significant effects | 9 | - |

| 70 | Decrease in erythrocytes observed | - | 70 |

| 150 | Increased neutrophils | - | - |

The study concluded that prolonged exposure could lead to hematological changes, emphasizing the need for safety measures in environments where this compound is present .

Case Study 2: Flavoring Safety Evaluation

A safety evaluation conducted by JECFA assessed the daily intake of various flavoring substances, including this compound. The results indicated that intake levels were within safe limits:

| Substance | Estimated Daily Intake (µg/person/day) | Safety Classification |

|---|---|---|

| This compound | Below threshold | Class III |

| Acetaldehyde Acetal | 1.45 - 6.53 | Class I |

This evaluation highlighted the importance of regulatory oversight in food flavoring applications .

Mécanisme D'action

The mechanism of action of 1-Butanethiol involves its ability to interact with other molecules through its sulfhydryl group. This group can form covalent bonds with other sulfur-containing compounds, leading to the formation of disulfides. In biological systems, this compound can interact with proteins by forming disulfide bonds with cysteine residues, potentially altering the protein’s structure and function .

Comparaison Avec Des Composés Similaires

Catalytic Activity and Deactivation

1-Butanethiol exhibits distinct behavior in catalytic systems compared to aromatic thiols (e.g., thiophenol) and shorter-chain aliphatic thiols (e.g., ethanethiol):

- Deactivation in Pt/OMS-2 Catalysts: this compound causes faster deactivation of unmodified 5% Pt/OMS-2 catalysts than thiophenol due to sulfur-induced active site blockage. However, ionic liquid (IL)-modified catalysts retain >80% activity after recycling, suggesting reduced adsorption strength of disulfides or thiols in the presence of IL .

- Oxidation Kinetics: The catalytic oxidation of this compound follows a Michaelis-Menten-like rate law, with linear kinetics at low concentrations and nonlinear behavior at higher concentrations. This contrasts with thiophenol, which shows different adsorption mechanisms due to aromaticity .

Table 1: Catalyst Recyclability in Thiol Oxidation

| Thiol Type | Activity Retention (Unmodified Catalyst) | Activity Retention (IL-Modified Catalyst) |

|---|---|---|

| This compound | 45% after 3 cycles | 85% after 3 cycles |

| Thiophenol | 70% after 3 cycles | 90% after 3 cycles |

Adsorption Efficiency in Gasoline Desulfurization

Adsorption studies on activated carbon (AC)-based materials reveal chain-length-dependent trends:

- Ethanethiol vs. This compound : Ethanethiol (C₂H₅SH) is adsorbed more efficiently than this compound due to its shorter chain, which facilitates faster mass transfer. For example, AC adsorbents remove 100% of ethanethiol but only 74–97% of this compound .

- Thermodynamics : Adsorption is endothermic (ΔH > 0) and spontaneous (ΔG < 0) for both thiols. Physical adsorption dominates, with heats ranging from 2.10–20.9 kJ/mol .

Table 2: Adsorption Capacities of AC-Based Materials

| Adsorbent | Ethanethiol Capacity (μg S/g) | This compound Capacity (μg S/g) |

|---|---|---|

| CSAC | 139.28 | 125.63 |

| CSGAC | 190.48 | 151.52 |

Electron Attachment Dynamics

Dissociative electron attachment (DEA) studies highlight structural influences on dissociation pathways:

- Anisotropy : this compound shows lower anisotropy than ethanethiol, attributed to increased torsional degrees of freedom delaying dissociation .

- Resonance Behavior : At 7–9 eV, both this compound and ethanethiol exhibit axial recoil motion during dissociation, but this compound generates electronically excited C₄H₉S radicals with distinct kinetic energy distributions .

Analytical Detection Challenges

This compound poses challenges in gas chromatography-mass spectrometry (GC-MS):

- Linearity and Recovery: Poor linearity (R² = 0.93–0.98) and variable recovery rates (87–133%) compared to dimethyl sulfide and thiophenol .

- Volatility : Higher molecular weight reduces headspace extraction efficiency, leading to higher detection limits (LOD = 0.171 µg/L) .

Table 3: Key Thermodynamic Properties

| Property | This compound | Ethanethiol |

|---|---|---|

| Boiling Point (°C) | 98 | 35 |

| ΔH (Adsorption, kJ/mol) | +15.2 | +12.8 |

| ΔG (Adsorption, kJ/mol) | -8.4 | -9.1 |

Sources:

Activité Biologique

1-Butanethiol, also known as butyl mercaptan, is a volatile organic compound with a distinctive odor often associated with skunk spray. It is primarily used in the chemical industry and as a flavoring agent in food products. Understanding its biological activity is crucial due to its potential health effects and applications in various fields, including toxicology and pharmacology.

This compound has the molecular formula C₄H₁₀S and is characterized by its thiol functional group, which imparts unique reactivity and biological interactions. The compound is absorbed through inhalation and dermal routes, with studies indicating varying degrees of absorption depending on concentration and exposure duration. In a study involving inhalation exposure of rats, it was noted that the no observed adverse effect level (NOAEL) was established at 9 ml/m³, while higher concentrations resulted in hematological changes such as decreased erythrocyte counts and altered neutrophil and lymphocyte ratios .

Toxicity Studies

Several studies have investigated the toxicity of this compound in various animal models:

- Acute Toxicity : In hens administered single oral doses ranging from 100 to 1000 mg/kg body weight, significant clinical signs were observed at higher doses, including hemolysis of red blood cells, weakness, and emaciation. The NOAEL for acute toxicity was determined to be 100 mg/kg .

- Repeated-Dose Toxicity : A 90-day inhalation study in rats exposed to concentrations of 9, 70, and 150 ml/m³ revealed no mortality but indicated a significant decrease in body weight gain at higher concentrations. Histopathological examinations showed changes consistent with renal damage .

The biological activity of this compound is largely attributed to its ability to interact with cellular components, particularly through oxidative stress mechanisms. The compound has been shown to induce oxidative damage in various tissues, leading to pathological changes such as fatty degeneration and necrosis in the liver and kidneys .

Case Study: Hematological Changes in Hens

A study focused on the hematological effects of this compound in hens demonstrated that doses of 500 mg/kg caused significant alterations in blood parameters, including:

- Formation of Heinz bodies

- Decreased hemoglobin concentration

- Increased methaemoglobin levels

These findings suggest that exposure to high levels of this compound can lead to severe hematological disturbances .

Table: Summary of Toxicity Studies on this compound

| Study Type | Organism | Dose (mg/kg) | Observed Effects | NOAEL (mg/kg) |

|---|---|---|---|---|

| Acute Toxicity | Hens | 100 - 1000 | Hemolysis, weakness, paralysis | 100 |

| Repeated-Dose | Rats | 9 - 150 ml/m³ | Decreased erythrocyte count, renal damage | 9 |

| Hematological Study | Hens | 500 | Heinz bodies formation, decreased hemoglobin | Not applicable |

Q & A

Q. Basic: What experimental methods are used to determine the molecular structure and purity of 1-butanethiol?

To confirm the molecular structure, researchers employ spectroscopic techniques such as infrared (IR) spectroscopy (to identify thiol-group vibrations at ~2550 cm⁻¹) and mass spectrometry (to observe fragmentation patterns, e.g., base peak at m/z 90 for the molecular ion ). Purity is assessed via gas chromatography (GC) with sulfur-selective detectors (e.g., sulfur chemiluminescence), which can resolve trace impurities (<0.1%) using columns like DB-5 (Kovats retention index: ~721–729) . For structural validation, 3D molecular visualization tools (e.g., ball-and-stick models) and quantum chemical calculations (DFT for bond angles/rotational barriers) are recommended .

Q. Basic: What are the critical thermodynamic properties of this compound, and how are they measured?

Key thermodynamic parameters include:

These values are derived from static equilibrium measurements and calorimetric techniques , with uncertainties reported by NIST .

Q. Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., critical temperature discrepancies)?

Discrepancies in parameters like Tc (e.g., 569.2 K vs. 570.1 K) arise from differences in experimental setups (e.g., calibration standards, pressure control). To validate

- Use multiple independent methods (e.g., calorimetry, gas saturation).

- Cross-reference with predictive models (e.g., QSPR or Cubic-Plus-Association EoS) .

- Validate purity (>99%) via GC-MS to exclude impurities affecting measurements .

- Consult NIST Standard Reference Data for certified values .

Q. Advanced: How to design vapor-liquid equilibrium (VLE) experiments for this compound in ternary systems?

A static-analytic method is recommended for VLE measurements:

- Use a high-pressure cell with precise temperature control (e.g., 303–368 K).

- Maintain system pressure (1–9 MPa) via inert gases like CH₄ .

- Analyze phases using gas chromatography with sulfur-selective detectors.

- Model results using the Cubic-Plus-Association (CPA) EoS , which predicts ternary interactions (e.g., 1-propanethiol + this compound + CH₄) without adjustable parameters .

Q. Advanced: What mechanisms govern this compound adsorption in environmental remediation studies?

Adsorption on materials like core-shell activated carbon (CSAC) involves:

- Physisorption : Dominant at low temperatures (25–50°C) via van der Waals interactions.

- Chemisorption : Thiol group (-SH) binding to metal oxides (e.g., Zn) in adsorbents .

- Competitive effects from other sulfur compounds (e.g., methyl disulfide) reduce efficiency, requiring temperature-programmed desorption (TPD) for mechanistic analysis .

Q. Advanced: How are force field parameters optimized for molecular simulations of this compound?

Force fields (e.g., OPLS, TraPPE) are parametrized using:

- Experimental liquid densities and vapor pressures across temperatures (e.g., 303–368 K).

- Multifidelity Gaussian processes to bridge gaps between simulation and experimental data .

- Validation via shear viscosity predictions , achieving <5% deviation from empirical values .

Q. Advanced: What chromatographic methods ensure accurate quantification of trace this compound in complex mixtures?

- GC with sulfur chemiluminescence detection (SCD) : Detects sulfur-specific compounds at ppb levels.

- Column: DB-5 (60–120°C isothermal), achieving RSD <1.9% for retention indices .

- Internal standards (e.g., diphenyl sulfide) correct for detector drift .

Q. Advanced: How to synthesize and characterize this compound derivatives for functional materials?

Propriétés

IUPAC Name |

butane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-2-3-4-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAQPCDUOCURKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S, Array | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23601-34-5 (mercury(+2) salt), 36169-16-1 (tin(+2) salt), 4779-86-6 (hydrochloride salt) | |

| Record name | 1-Butyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6026824 | |

| Record name | 1-Butanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl mercaptan appears as a clear, colorless liquid with a strong skunk-like odor. Flash point in range -18 to 43 °F. Less dense than water and slightly soluble in water. Vapors heavier than air., Liquid, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with garlic or skunk-like odour, Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor. | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

229.3 °F at 760 mmHg (USCG, 1999), 97.2 - 101.7 °C, Forms azeotropic mixture with butyl alcohol (bp: 97.8 °C; 85.16% butanethiol) & with butyl alcohol and water; mobile, 98.50 °C. @ 760.00 mm Hg, 98 °C, 209 °F | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

55 °F (USCG, 1999), 2 °C, 35 °F (2 °C) (Closed cup), 2 °C c.c., 55 °F, 35 °F | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.06 % (NIOSH, 2023), Slightly soluble in chloroform, Very soluble in alcohol, ether, liquid hydrogen sulfide, In water, 595 mg/L at 25 °C, 0.597 mg/mL at 20 °C, Solubility in water, g/100ml: 0.06, 0.6 g in 100 ml water; slightly soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol), 0.06% | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83679 at 25 °C/4 °C, Relative density (water = 1): 0.83, 0.842-0.847, 0.83 | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Butanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/513/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.1 (Air = 1), Relative vapor density (air = 1): 3.1 | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

35 mmHg (NIOSH, 2023), 45.5 [mmHg], 45.5 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.0, 35 mmHg | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Butanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Mobile liquid | |

CAS No. |

109-79-5 | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77OY909F30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EK602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-176.2 °F (USCG, 1999), -115.9 °C, -119 °C, -116 °C, 176.2 °F, -176 °F | |

| Record name | BUTYL MERCAPTAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/286 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-BUTYL MERCAPTAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/290 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Butanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | n-BUTYL MERCAPTAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0018 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BUTYL MERCAPTAN (BUTANETHIOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/102 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Butyl mercaptan | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0083.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.